6-Methylimidazo[1,2-a]pyridine hydrochloride
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Overview
Description
6-Methylimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS Number: 10518-61-3 . It has a molecular weight of 168.63 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazopyridine, an important fused bicyclic 5–6 heterocycle, is synthesized from easily available chemicals due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The InChI code for 6-Methylimidazo[1,2-a]pyridine hydrochloride is 1S/C8H8N2.ClH/c1-7-2-3-8-9-4-5-10(8)6-7;/h2-6H,1H3;1H . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom in the molecule .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, the condensation between 2-aminopyridine and aldehydes is a common method for constructing the imidazo[1,2-a]pyridine core .Physical And Chemical Properties Analysis
6-Methylimidazo[1,2-a]pyridine hydrochloride is a solid at room temperature .Scientific Research Applications
1. Synthesis of Imidazo[1,2-a]pyridines
- Application : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed .
- Method : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
- Results : This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
2. Antituberculosis Agents
- Application : Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results : Some imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
3. Pharmaceutical Intermediates
- Application : 6-Bromoimidazo[1,2-a]pyridine, a related compound, is used in organic syntheses and as pharmaceutical intermediates .
4. Antiviral Agents
5. Antiulcer Agents
6. Anticancer Agents
7. Cyclin-Dependent Kinase Inhibitors
- Application : This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors .
8. Calcium Channel Blockers
9. GABA A Receptor Modulators
Safety And Hazards
The safety data sheet for 6-Methylimidazo[1,2-a]pyridine hydrochloride indicates that it causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-7-2-3-8-9-4-5-10(8)6-7;/h2-6H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDVZZMSYRPOPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674423 |
Source
|
Record name | 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylimidazo[1,2-a]pyridine hydrochloride | |
CAS RN |
10518-61-3 |
Source
|
Record name | 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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